Adrenochrome monoaminoguanidine mesilate
Overview
Description
Adrenochrome Monoaminoguanidine Mesilate is an adrenochrome derivative . It is used as a hemostatic agent , which means it encourages the coagulation of blood and stops the loss of blood from open wounds .
Molecular Structure Analysis
The molecular formula of Adrenochrome Monoaminoguanidine Mesilate is C10 H13 N5 O2 . C H4 O3 S . Its molecular weight is 331.35 .Chemical Reactions Analysis
Adrenochrome, the parent compound of Adrenochrome Monoaminoguanidine Mesilate, is produced by the oxidation of adrenaline . In solution, adrenochrome is pink, and further oxidation of the compound causes it to polymerize into brown or black melanin compounds .Physical And Chemical Properties Analysis
Adrenochrome Monoaminoguanidine Mesilate is an orange solid . It is soluble in DMSO, Methanol, and Water . Its melting point is greater than 131 °C (dec.) .Scientific Research Applications
Radiosensitization in Cancer Therapy
Adrenochrome monoaminoguanidine methanesulfonate (AMM), combined with cytochrome C, has been studied for its potential in radiosensitizing human lung cancer cells. It was observed that this combination augments NK cell activity, protects potent NK cells in lung cancer patients against radiotherapy (RT), and sensitizes lung cancer xenografts to RT. This suggests AMM's potential as a modulator of radiosensitivity in tumors and normal tissues (Nakatsugawa & Sugahara, 1994).
Enhancement of Hematopoietic Cell Survival
Intraperitoneal administration of AMM in irradiated mice showed enhanced recovery from radiation-induced leukopenia. The survival of GM-CFC, a hematopoietic progenitor cell, was increased when AMM was administered to mice before irradiation. This indicates AMM's role in accelerating recovery from radiation-induced hematopoietic damage (Sugamoto et al., 1988).
Protective Effect on Hematopoietic Organs
Adrenochrome monoguanylhydrozone methansulfonate (S-Adchnon) has been investigated for its protective effect against radiation-induced damage to hematopoietic organs. Administration of S-Adchnon before radiation therapy in cancer patients showed a significant reduction in the rate of reduction of leucocyte and thrombocyte counts, indicating its efficacy in reducing the side effects of radiation therapy on hematopoietic organs (Yamashita, Okura, & Izumi, 1971).
Chemical Radiation Protection
The radioprotective effects of adrenochrome monoguanylhydrazone methansulfonate (100 mg) were observed in patients with cervical carcinoma undergoing radiotherapy. Its administration resulted in a significantly lower incidence of chromosome aberrations in peripheral lymphocytes compared to those without the treatment, demonstrating its potential as a chemical protector against radiation in humans (Tanaka & Sugahara, 1970).
Future Directions
While specific future directions for Adrenochrome Monoaminoguanidine Mesilate are not mentioned in the retrieved sources, research into adrenochrome and its derivatives continues. For example, adrenochrome was explored for use in the treatment of non-surgical acute uncomplicated hemorrhoids in a mixture with troxerutin . The results showed that it was both effective and safe .
properties
IUPAC Name |
1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2.CH4O3S/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15;1-5(2,3)4/h2-3,9,16-17H,4H2,1H3,(H3,11,12);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJROTTVWDBWGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adrenochrome monoaminoguanidine mesilate | |
CAS RN |
4009-68-1 | |
Record name | ADRENOCHROME MONOAMINOGUANIDINE MESILATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEE8G8X3KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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